N-[(ADAMANTAN-1-YL)METHYL]-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an adamantyl group, a pyrazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group is prepared through the reaction of adamantane with formaldehyde and a suitable catalyst.
Synthesis of the Pyrazole Intermediate: The pyrazole ring is synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Coupling Reaction: The adamantylmethyl intermediate is then coupled with the pyrazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate product to form the oxadiazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantylmethyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- N-(1-adamantylmethyl)-3-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the bromine atom in the pyrazole ring, which can influence its reactivity and biological activity. This distinguishes it from similar compounds with different halogen atoms, such as chlorine or fluorine, which may exhibit different chemical and biological properties.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O2/c1-11-17(21)12(2)26(24-11)9-16-23-19(28-25-16)18(27)22-10-20-6-13-3-14(7-20)5-15(4-13)8-20/h13-15H,3-10H2,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELJRPQAGWXJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC34CC5CC(C3)CC(C5)C4)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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